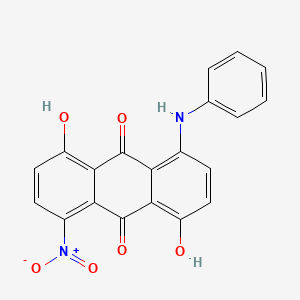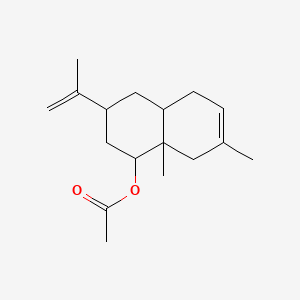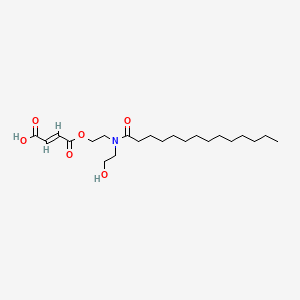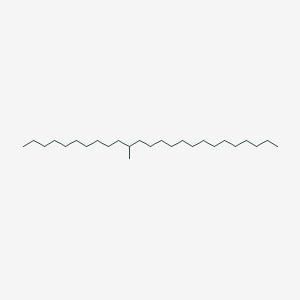
11-Methylpentacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylpentacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation of pentacosane with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: similar hydrocarbons are often produced through fractional distillation of petroleum followed by chemical modification .
Chemical Reactions Analysis
Types of Reactions: 11-Methylpentacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: It can be oxidized to form alcohols, aldehydes, and carboxylic acids under strong oxidizing conditions.
Reduction: It can be reduced to form simpler hydrocarbons, although this is less common.
Substitution: Halogenation reactions, particularly chlorination and bromination, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: 11-Methylpentacosanol, 11-Methylpentacosanal, and 11-Methylpentacosanoic acid.
Substitution: 11-Chloropentacosane and 11-Bromopentacosane.
Scientific Research Applications
11-Methylpentacosane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 11-Methylpentacosane is primarily related to its role as a cuticular hydrocarbon in insects. It functions as a chemical signal for sex recognition and mating behaviors. The molecular targets are typically olfactory receptors in insects, which detect the hydrocarbon and trigger behavioral responses .
Comparison with Similar Compounds
- 11-Methylhexacosane (C27H56)
- 11-Methylheptacosane (C28H58)
- 5,11-Dimethylpentacosane (C27H56)
Comparison: 11-Methylpentacosane is unique due to its specific methyl branching at the 11th carbon, which influences its physical properties and biological activity. Compared to its analogs, it has a distinct role in insect communication and is often studied for its specific interactions with insect olfactory systems .
Properties
CAS No. |
15689-71-1 |
|---|---|
Molecular Formula |
C26H54 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
11-methylpentacosane |
InChI |
InChI=1S/C26H54/c1-4-6-8-10-12-14-15-16-17-19-21-23-25-26(3)24-22-20-18-13-11-9-7-5-2/h26H,4-25H2,1-3H3 |
InChI Key |
ZQPLZRKQNMWCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



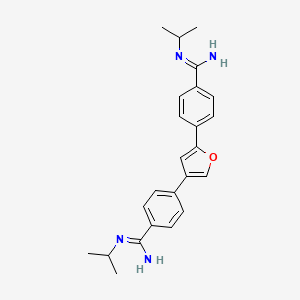

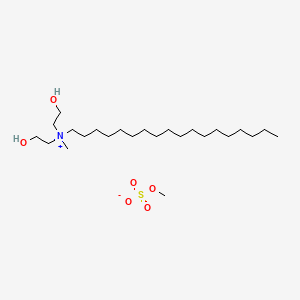
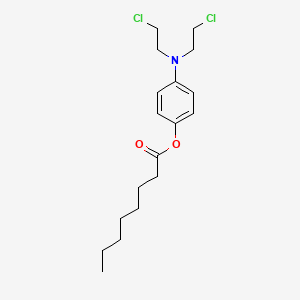

![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)
